Crotonamide
CAS No.: 625-37-6
Cat. No.: VC20759532
Molecular Formula: C4H7NO
Molecular Weight: 85.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 625-37-6 |
---|---|
Molecular Formula | C4H7NO |
Molecular Weight | 85.1 g/mol |
IUPAC Name | (E)-but-2-enamide |
Standard InChI | InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ |
Standard InChI Key | NQQRXZOPZBKCNF-NSCUHMNNSA-N |
Isomeric SMILES | C/C=C/C(=O)N |
SMILES | CC=CC(=O)N |
Canonical SMILES | CC=CC(=O)N |
Chemical Properties and Structure
Basic Properties
Crotonamide presents as an unsaturated amide with the molecular formula C4H7NO and a molecular weight of 85.11 g/mol . The compound exists in geometric isomers, with the cis-isomer being particularly significant in research applications . The basic structure consists of an amide group attached to a three-carbon chain with a double bond between the second and third carbon atoms from the amide group.
Structural Identifiers
The compound can be identified using several chemical notation systems:
Property | Value |
---|---|
Molecular Formula | C4H7NO |
Molecular Weight | 85.11 g/mol |
InChI | InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ |
InChIKey | NQQRXZOPZBKCNF-NSCUHMNNSA-N |
SMILES | C(N)(=O)/C=C/C |
The chemical structure is characterized by the presence of the trans configuration of the double bond as indicated by the "/C=C/" notation in the SMILES representation and the "/b3-2+" notation in the InChI string .
Synthesis Methods
Common Synthetic Routes
Several methods have been developed for the synthesis of crotonamide, with varying yields and conditions. The primary synthetic approaches include:
Amide Formation from Crotonic Acid
One of the most common methods involves the reaction of crotonic acid with ammonia or amines. This reaction typically occurs under mild conditions, with the crotonic acid being heated with ammonia gas or an appropriate amine in the presence of a catalyst.
Dehydration of Crotonic Acid Amides
In industrial settings, crotonamide is often produced by the dehydration of crotonic acid amides using dehydrating agents such as phosphorus pentoxide or thionyl chloride. This process is carried out under controlled conditions to ensure high yield and purity.
Synthetic Routes and Yields
The synthesis of crotonamide and its derivatives can be achieved through several reaction types with varying efficiencies:
Reaction Type | Reagents/Conditions | Product Yield |
---|---|---|
Amide Condensation | Crotonoyl chloride + amines | 85–92% |
Mixed Anhydride Formation | Isobutyl chloroformate, CH2Cl2 | >98% purity |
Carbodiimide Activation | EDC, DMF, 4-dimethylaminopyridine | 70–80% |
These synthetic methods provide flexibility in producing crotonamide with high purity for research applications.
Derivative Compounds
Hydroxy Derivatives
Notable derivatives include 3-hydroxy-N,N-dimethyl-cis-crotonamide dimethyl phosphate and its N-methyl analog. These compounds have been synthesized with radiolabels (32P and 14C) for various research applications . The synthesis of these radiolabeled derivatives has been accomplished with good yields:
Compound | Label | Yield |
---|---|---|
3-hydroxy-N,N-dimethyl-cis-crotonamide dimethyl phosphate | 32P | 38% |
3-hydroxy-N,N-dimethyl-cis-crotonamide dimethyl phosphate | 14C-O-methyl | 73% |
3-hydroxy-N,N-dimethyl-cis-crotonamide dimethyl phosphate | 14C-N-methyl | 34% |
3-hydroxy-N-methyl-cis-crotonamide dimethyl phosphate | 32P | 38% |
3-hydroxy-N-methyl-cis-crotonamide dimethyl phosphate | 14C-O-methyl | 73% |
3-hydroxy-N-methyl-cis-crotonamide dimethyl phosphate | 14C-N-methyl | 80% |
These derivatives are particularly significant because they exist as geometric isomers, with methods developed to separate them and achieve cis-isomer purities of 98-99% .
Chemical Reactivity and Stability
Hydrolysis
Crotonamide undergoes hydrolysis under various conditions:
Acid-Catalyzed Hydrolysis
Protonation of the amide carbonyl increases its electrophilicity, leading to cleavage. The rate constants for this process vary with pH, with reported values ranging from 0.02 to 0.15 M−1s−1 at 25°C in H2SO4.
Base-Mediated Cleavage
Strong bases such as NaOH can deprotonate the amide, forming crotonate anions. Interestingly, frozen systems (−5°C to −30°C) have been observed to accelerate this process in certain conditions.
Spectroscopic Data
Mass Spectrometry
Mass spectrometry data for crotonamide shows a molecular ion peak at m/z 85, consistent with its molecular weight. The fragmentation pattern reveals several characteristic peaks:
m/z | Relative Intensity (%) |
---|---|
15.0 | 2.7 |
27.0 | 10.2 |
39.0 | 52.6 |
41.0 | 100.0 |
44.0 | 32.5 |
67.0 | 20.0 |
69.0 | 60.3 |
85.0 | 76.4 |
86.0 | 4.1 |
These MS data were obtained at a source temperature of 240°C and sample temperature of 190°C, with 75 eV ionization energy .
NMR Spectroscopy
13C NMR spectroscopy has been used to characterize crotonamide, confirming its structure and purity. The spectroscopic data provide valuable information for structural verification and quality control in synthesis .
Research Applications
Pharmaceutical Research
Crotonamide has been utilized in pharmaceutical research as a building block for the synthesis of more complex bioactive molecules. Its α,β-unsaturated amide structure makes it valuable for studying structure-activity relationships in drug development.
Anticancer Research
Derivatives of crotonamide, particularly N-(2-ethylhexyl)-crotonamide, have shown anticancer activity by inhibiting DNA synthesis in cancer cells. This highlights the potential of crotonamide derivatives in cancer research and potential therapeutic applications.
Enzyme Inhibition Studies
The compound has been employed in studies of enzyme inhibition mechanisms, providing insights into biochemical processes relevant to drug development.
Radiolabeled Studies
The synthesis of radiolabeled derivatives of crotonamide (with 32P and 14C) has enabled various biological studies, including pharmacokinetic investigations and metabolic pathway analyses .
Purification and Analysis
Separation of Geometric Isomers
As crotonamide can exist in different geometric isomers (cis and trans forms), methods have been developed for their separation. The purity of isolated cis-isomers has been reported to reach 98-99%, highlighting the effectiveness of these separation techniques .
Analytical Methods
Various analytical methods are employed to determine the purity and structure of crotonamide and its derivatives, including chromatographic techniques, mass spectrometry, and NMR spectroscopy. These methods are essential for quality control in research applications requiring high-purity compounds .
Preparation for Research Use
For research applications, crotonamide is typically prepared as stock solutions in appropriate solvents based on the experimental requirements. The stability of these stock solutions varies with storage conditions:
Storage Temperature | Recommended Usage Period |
---|---|
-80°C | Up to 6 months |
-20°C | Up to 1 month |
To increase solubility, heating the sample to 37°C followed by ultrasonic bath treatment is sometimes recommended .
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